molecular formula C7H7N3 B102022 2-Methylimidazo[1,2-b]pyridazine CAS No. 17412-37-2

2-Methylimidazo[1,2-b]pyridazine

Cat. No.: B102022
CAS No.: 17412-37-2
M. Wt: 133.15 g/mol
InChI Key: RNUXPFGJKQDFOH-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-b]pyridazine (CAS 17412-37-2) is a high-purity building block based on the privileged imidazo[1,2-b]pyridazine scaffold, a structure recognized for its excellent physicochemical properties and broad relevance in medicinal chemistry . This nitrogen-containing bicyclic compound serves as a key synthetic intermediate for developing novel therapeutic agents. Recent research highlights the significant potential of imidazo[1,2-b]pyridazine derivatives bearing various pharmacophores as novel antifungal agents for agricultural use, demonstrating broad-spectrum and potent activity against several plant pathogenic fungi . Furthermore, the imidazo[1,2-b]pyridazine core is a privileged structure in drug discovery for human diseases. It is extensively investigated for developing potent and selective kinase inhibitors, with applications as anticancer agents and for the treatment of autoimmune and inflammatory diseases such as psoriasis and arthritis . The scaffold's value stems from its ability to improve solubility and establish strong hydrogen-bond interactions with biological targets, making it an excellent candidate for bioisosteric replacement in drug design . This compound is provided for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-5-10-7(9-6)3-2-4-8-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUXPFGJKQDFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617808
Record name 2-Methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17412-37-2
Record name 2-Methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Functionalization of the 2 Methylimidazo 1,2 B Pyridazine System

Classical Annulation and Cyclization Approaches for Imidazo[1,2-b]pyridazine (B131497) Ring Construction

Traditional methods for constructing the imidazo[1,2-b]pyridazine ring system often rely on annulation and cyclization reactions, which involve the formation of the fused bicyclic structure from simpler precursors.

Condensation Reactions for Imidazo[1,2-b]pyridazine Formation

A primary and well-established method for synthesizing the imidazo[1,2-b]pyridazine core involves the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. researchgate.netnih.gov This reaction proceeds under mild basic conditions, such as in the presence of sodium bicarbonate. nih.gov The introduction of a halogen atom on the pyridazine (B1198779) ring has been shown to facilitate the successful formation of the imidazo[1,2-b]pyridazine ring in good yields. nih.gov In the absence of such a substituent on the pyridazine ring, the non-adjacent ring nitrogen to the amino group is more nucleophilic, leading to preferential alkylation at that site and hindering the desired cyclization. nih.gov

Another classical approach is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction involving a 3-aminopyridazine, an aldehyde, and an isocyanide. researchgate.netresearchgate.net This multicomponent reaction provides a straightforward route to substituted imidazo[1,2-b]pyridazines. researchgate.netbohrium.com

Synthesis of 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic Acids

The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has been documented, providing a potential pathway that could be adapted for the pyridazine analogue. nih.gov For the imidazo[1,2-a]pyridine (B132010) system, one approach involves the condensation of 2-aminopyridine (B139424) with ethyl bromopyruvate in ethanol. acs.org This suggests that a similar reaction between 3-aminopyridazine and a suitable keto-ester followed by cyclization could yield the desired this compound-3-carboxylic acid.

Preparation of Imidazo[1,2-b]pyridazine-2-carbamates and Related Derivatives

The synthesis of methyl imidazo[1,2-b]pyridazine-2-carbamates has been reported as potential therapeutic agents. umich.edu A common strategy involves the reaction of 3-amino-6-substituted pyridazines with methyl (chloroacetyl)carbamate. umich.edu For instance, the reaction of various 3-amino-6-substituted pyridazines with methyl (chloroacetyl)carbamate affords the corresponding imidazo[1,2-b]pyridazine-2-carbamates. umich.edu Additionally, derivatives such as 2-t-butyl-6-(phenylsulfonyl)imidazo[1,2-b]pyridazine have been prepared through the condensation of 3-amino-6-(phenylsulfinyl)pyridazine with 1-bromopinacolone. umich.edu

Synthesis of Substituted 2-Methylimidazo[1,2-b]pyridazines from Pyridazine Precursors

The synthesis of various substituted 2-methylimidazo[1,2-b]pyridazines often starts from appropriately substituted pyridazine precursors. For example, 2-methyl-6-(phenylthio)imidazo[1,2-b]pyridazine can be synthesized by reacting 6-chloro-2-methylimidazo[1,2-b]pyridazine (B77018) with thiophenol in the presence of sodium ethoxide. umich.edu This intermediate can then be oxidized to the corresponding sulfinyl and sulfonyl derivatives. umich.edu

The following table summarizes the synthesis of various substituted 2-methylimidazo[1,2-b]pyridazines from pyridazine precursors:

Starting MaterialReagent(s)ProductYield (%)Reference
6-Chloro-2-methylimidazo[1,2-b]pyridazineThiophenol, Sodium Ethoxide2-Methyl-6-(phenylthio)imidazo[1,2-b]pyridazineNot specified umich.edu
2-Methyl-6-(phenylthio)imidazo[1,2-b]pyridazinem-Chloroperoxybenzoic acid2-Methyl-6-(phenylsulfinyl)imidazo[1,2-b]pyridazine86 umich.edu
2-Methyl-6-(phenylthio)imidazo[1,2-b]pyridazinem-Chloroperoxybenzoic acid2-Methyl-6-(phenylsulfonyl)imidazo[1,2-b]pyridazineNot specified umich.edu
3-Amino-6-(phenylsulfinyl)pyridazine1-Chloroacetone2-Methyl-6-(phenylsulfinyl)imidazo[1,2-b]pyridazine47 umich.edu

Advanced Metal-Catalyzed Cross-Coupling Reactions for Imidazo[1,2-b]pyridazine Functionalization

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and the functionalization of the imidazo[1,2-b]pyridazine core is no exception. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions on the Imidazo[1,2-b]pyridazine Core

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the arylation and heteroarylation of the imidazo[1,2-b]pyridazine scaffold. researchgate.net This palladium-catalyzed reaction typically involves the coupling of a halogenated imidazo[1,2-b]pyridazine with a boronic acid or its ester. nih.govnih.gov For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst in a mixture of DME, ethanol, and aqueous Na₂CO₃. nih.gov This methodology allows for the introduction of a wide range of substituents at different positions of the imidazo[1,2-b]pyridazine ring, enabling the synthesis of diverse libraries of compounds for biological screening. nih.govmdpi.com

The table below outlines the conditions and outcomes of Suzuki-Miyaura cross-coupling reactions on a pyridazine derivative, which is a precursor to the imidazo[1,2-b]pyridazine system.

Halogenated SubstrateBoronic AcidCatalystBaseSolventProductYield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O3-Phenyl-6-(thiophen-2-yl)pyridazine28 nih.gov
3-Bromo-6-(thiophen-2-yl)pyridazine4-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde25 nih.gov
3-Bromo-6-(thiophen-2-yl)pyridazine4-Cyanophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzonitrile14 nih.gov
3-Bromo-6-(thiophen-2-yl)pyridazineThiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O3,6-Di(thiophen-2-yl)pyridazine21 nih.gov
3-Bromo-6-(thiophen-2-yl)pyridazineFuran-2-ylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine18 nih.gov

Other Organometallic-Chemistry-Based Methods (Sonogashira, Heck, Negishi, Kumada, Stille)

The functionalization of the imidazo[1,2-b]pyridazine core, including its 2-methyl derivative, is significantly advanced by various palladium-catalyzed cross-coupling reactions. researchgate.net These methods allow for the introduction of a wide range of substituents by forming new carbon-carbon bonds, which is crucial for developing new derivatives with potential applications in medicinal chemistry and material science. researchgate.netnih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org It is typically conducted under mild, basic conditions. wikipedia.orgorganic-chemistry.org For the imidazo[1,2-b]pyridazine system, Sonogashira coupling has been used to introduce alkynyl groups. For instance, 3-bromo-2-substituted imidazo[1,2-b]pyridazines can be coupled with various terminal alkynes. researchgate.netresearchgate.net In a specific application, the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with heteroaromatic boronic acids was achieved via Suzuki coupling, but the Sonogashira reaction represents a key strategy for introducing alkynyl functionalities. mdpi.com

Heck Coupling: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. This method has been noted as a key strategy for the functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.netresearchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide catalyzed by a nickel or palladium complex. It is a powerful tool for forming carbon-carbon bonds. researchgate.netchemrxiv.org Its application to the imidazo[1,2-b]pyridazine system allows for the introduction of various alkyl, aryl, or vinyl groups. researchgate.net

Kumada Coupling: The Kumada coupling reaction involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. This method is also applicable for the derivatization of the imidazo[1,2-b]pyridazine ring. researchgate.net

Stille Coupling: The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organohalide, catalyzed by palladium. organic-chemistry.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. nih.govwikipedia.org This reaction has been successfully applied to the imidazo[1,2-b]pyridazine system, enabling the synthesis of complex derivatives. researchgate.netresearchgate.net

The table below summarizes the general conditions for these cross-coupling reactions.

Coupling Reaction Catalyst System Typical Substrates Key Bond Formed
Sonogashira Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine baseTerminal Alkyne + Aryl/Vinyl HalideC(sp)-C(sp²)
Heck Pd catalyst, BaseAlkene + Aryl/Vinyl HalideC(sp²)-C(sp²)
Negishi Ni or Pd catalystOrganozinc Compound + OrganohalideC-C
Kumada Ni or Pd catalystGrignard Reagent + OrganohalideC-C
Stille Pd catalystOrganostannane + Organohalide/TriflateC-C

Palladium-Catalyzed Amination and Related Transformations

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for constructing arylamines. researchgate.netsemanticscholar.org These reactions have been employed in the synthesis and functionalization of the imidazo[1,2-b]pyridazine nucleus. researchgate.net

One key application involves the intramolecular N-arylation to form the heterocyclic core itself. For example, the coupling of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine, using a palladium acetate (B1210297) catalyst and a ligand like Xantphos, proceeds via an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation to yield the pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system. researchgate.net

Furthermore, palladium-catalyzed amidation has been reported for the imidazo[1,2-b]pyridazine scaffold. researchgate.net This transformation allows for the introduction of amide functionalities, which are important in medicinal chemistry. The use of ammonium (B1175870) salts as an alternative to gaseous ammonia (B1221849) in palladium-catalyzed amination of aryl halides has also been developed, offering a more practical approach. semanticscholar.org

Direct Functionalization and C-H Activation Strategies

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it offers a more atom-economical and efficient way to modify complex molecules by avoiding pre-functionalized starting materials. nih.govmdpi.com

Electrophilic Substitution Reactions on the Imidazo[1,2-b]pyridazine Scaffold (e.g., Halogenation)

The imidazo[1,2-b]pyridazine ring system can undergo electrophilic substitution reactions. Theoretical and experimental studies on related systems like imidazo[1,2-a]pyrazines suggest that electrophilic attack is favored at the C-3 position of the five-membered imidazole (B134444) ring. stackexchange.com This is because the resulting intermediate can better stabilize the positive charge while maintaining the aromaticity of the six-membered ring. stackexchange.com

Halogenation is a common electrophilic substitution reaction. For the related imidazo[1,2-a]pyridine scaffold, various methods for C-3 halogenation have been developed using reagents like N-halosuccinimides, sodium chlorite, or sodium bromite (B1237846) under acidic conditions. researchgate.net A patent describes the bromination of a 6-chloro-7-methylimidazo[1,2-b]pyridazine (B2698638) derivative as a key step in a synthetic sequence. google.com

C-Arylation, C-Benzylation, and C-Alkylation of Imidazo[1,2-b]pyridazines

Direct C-H activation provides a powerful route for the C-arylation, C-benzylation, and C-alkylation of the imidazo[1,2-b]pyridazine scaffold. researchgate.net

C-Arylation: The direct C-H arylation of imidazo[1,2-b]pyridazines, particularly at the C-3 position, has been achieved using palladium catalysis. semanticscholar.org This methodology allows for the synthesis of various 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields. semanticscholar.org Microwave-assisted, one-pot, two-step procedures combining Suzuki cross-coupling and palladium-catalyzed arylation have been developed for creating di- and tri-substituted imidazo[1,2-b]pyridazines. semanticscholar.org

C-Benzylation: The introduction of benzyl (B1604629) groups at the 2-position of the imidazo[1,2-b]pyridazine ring has been reported, leading to compounds with significant activity at central benzodiazepine (B76468) receptors. researchgate.net

C-Alkylation: Photocatalytic methods have been explored for the alkylation of imidazo[1,2-b]pyridazines. researchgate.net For the analogous imidazo[1,2-a]pyridine system, a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)₃ has been developed for the efficient C₃-alkylation. mdpi.com Visible-light-induced C-H functionalization also provides a pathway for alkylation. nih.gov

The table below provides examples of direct functionalization reactions.

Functionalization Position Method Catalyst/Reagent Reference
C-Arylation C-3Pd-catalysed Direct ArylationPd(OAc)₂, P(o-tol)₃, K₂CO₃ semanticscholar.org
C-Alkylation C-3Photocatalytic AlkylationPhotocatalyst researchgate.net
Halogenation C-3BrominationNBS / AIBN google.com

N-Arylation of the Heterocyclic System

N-arylation of heterocyclic systems, often achieved through copper-catalyzed Chan-Lam coupling or palladium-catalyzed reactions, is a fundamental transformation. researchgate.netorganic-chemistry.org This reaction involves the formation of a bond between a nitrogen atom of the heterocycle and an aryl group, typically from an arylboronic acid or an aryl halide. organic-chemistry.org While extensively studied for azoles like imidazoles and pyrazoles, the N-arylation of the pre-formed imidazo[1,2-b]pyridazine system is also a subject of investigation. researchgate.netorganic-chemistry.org These reactions provide a direct route to N-aryl derivatives, further expanding the chemical space of this scaffold. researchgate.net

Green Chemistry Methodologies in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to develop more cost-effective and environmentally friendly procedures. nih.gov

Several green techniques have been utilized in the synthesis of imidazo[1,2-b]pyridazine derivatives:

Microwave and Ultrasound Irradiation: These non-conventional energy sources have been used to optimize the synthesis of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives, leading to efficient and rapid reactions. nih.gov

Aqueous Synthesis: The synthesis of methylimidazo[1,2-a]pyridines has been achieved in water without the need for any added catalyst, highlighting a highly green approach. organic-chemistry.org

Photocatalysis: Visible-light-induced reactions, sometimes using biocatalysts like chlorophyll, offer a mild and environmentally benign alternative to traditional metal-catalyzed reactions for C-H functionalization, such as arylation. nih.govrsc.org

Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction (GBBR) is a three-component reaction that provides a greener, more atom-economical route to imidazo-fused heterocycles like imidazo[1,2-a]pyridines. mdpi.com

These methodologies reduce waste, minimize the use of hazardous solvents, and often operate under milder conditions compared to traditional synthetic protocols.

Microwave-Assisted Organic Synthesis of Imidazo[1,2-b]pyridazine Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds. This technique utilizes microwave irradiation to heat reactions directly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govresearchgate.net

The synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives, close analogues of the 2-methyl system, has been successfully optimized using microwave irradiation. nih.govresearchgate.net This approach is part of a broader effort to develop cost-effective and environmentally friendly synthetic procedures for this important class of compounds. nih.gov While conventional methods may require long reaction hours, microwave-assisted protocols can often be completed in minutes. mdpi.com

For instance, in the synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid, microwave heating has been shown to be a superior method. nih.gov The general principle often involves the condensation of a substituted 3-aminopyridazine with an appropriate α-haloketone. The application of microwave energy accelerates this key cyclization step. Research on related heterocyclic systems, such as imidazo[1,2-a]pyridines, further demonstrates the broad applicability and efficiency of MAOS in this area of chemistry. semanticscholar.orgmdpi.com

Table 1: Comparison of Synthetic Methods for Imidazo[1,2-b]pyridazine Analogues

This table summarizes a comparative analysis of different heating methods for the synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives, highlighting the efficiency of microwave irradiation. nih.govresearchgate.net

MethodTemperatureTimeYield (%)
Conventional HeatingReflux8-12 hoursModerate
Microwave Irradiation 120-150 °C10-30 minHigh to Excellent
Ultrasound Irradiation Ambient1-2 hoursGood to High

Ultrasound-Assisted Synthetic Routes

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and improve chemical reactions. This eco-friendly technique often proceeds at lower temperatures and with shorter reaction times than conventional methods.

The synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives has been effectively achieved using ultrasound irradiation. nih.govresearchgate.net This method provides a greener alternative to traditional synthesis, minimizing energy consumption and environmental impact. researchgate.net The reaction mechanism under sonication is believed to involve the formation and collapse of microscopic bubbles, which generates localized high-pressure and high-temperature spots, thereby enhancing reaction rates.

In a comparative study, ultrasound-assisted synthesis of specific 2-phenylimidazo[1,2-b]pyridazine analogues proved to be highly efficient, yielding products in good to high yields within a significantly shorter timeframe than conventional heating. nih.govresearchgate.net This demonstrates the viability of sonochemistry as a practical and sustainable method for preparing this class of compounds.

Application of Environmentally Benign Solvents (e.g., Polyethylene (B3416737) Glycols)

The principles of green chemistry encourage the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives. In the synthesis of imidazo[1,2-b]pyridazines, significant progress has been made by employing green solvents.

A notable example is the use of eucalyptol (B1671775) , a bio-based solvent derived from eucalyptus oil, for the multicomponent Groebke–Blackburn–Bienaymé reaction to produce substituted imidazo[1,2-b]pyridazines. researchgate.net This approach provides a sustainable alternative to traditional solvents, and a library of compounds has been efficiently synthesized using this method. researchgate.net Research has confirmed that eucalyptol is a viable and sustainable alternative for various organic transformations, including palladium-catalyzed cross-coupling reactions. rsc.org

Other green solvents have also been explored for related reactions. For the synthesis of imidazo[1,2-a]pyridines, solvents like water and polyethylene glycol (PEG) have been used successfully, often in conjunction with microwave or ultrasound assistance. nih.gov Hexafluoroisopropanol (HFIP) has also been employed as a solvent that can catalyze the Groebke-Blackburn-Bienaymé three-component reaction without the need for an additional metal catalyst.

Table 2: Synthesis of Imidazo[1,2-b]pyridazines using Eucalyptol

This table presents data from the synthesis of imidazo[1,2-b]pyridazine analogues via the Groebke–Blackburn–Bienaymé reaction in the green solvent eucalyptol. researchgate.net

Aldehyde ComponentIsocyanide ComponentYield (%)
4-NitrobenzaldehydeCyclohexyl isocyanide85
4-ChlorobenzaldehydeCyclohexyl isocyanide90
Benzaldehydetert-Butyl isocyanide75
2-NaphthaldehydeCyclohexyl isocyanide88

Scaffold Hopping and Analogue Design from Related Heterocycles

The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. Consequently, the design of analogues based on this scaffold and the use of scaffold hopping from other heterocyclic systems are key strategies for developing new therapeutic agents.

Scaffold hopping involves replacing the core structure of a known active compound with a different, often isosteric, framework to discover novel compounds with improved properties such as enhanced activity, better selectivity, or more favorable pharmacokinetics. A recent study identified new imidazo[1,2-b]pyridazine derivatives as potent FLT3 inhibitors for acute myeloid leukemia by applying a scaffold hopping strategy from trisubstituted purines. acs.org Similarly, this approach was used to discover potent Tropomyosin receptor kinase (TRK) inhibitors to overcome drug resistance. nih.gov

Analogue design focuses on the systematic modification of substituents around the core scaffold to explore the structure-activity relationship (SAR). Numerous studies have reported the synthesis of series of imidazo[1,2-b]pyridazine derivatives with varied substitutions at different positions of the bicyclic ring system. nih.govumich.edu For example, a series of analogues were prepared to serve as fenbendazole (B1672488) and oxifenbendazole analogues for evaluation as macrofilaricidal agents. umich.edu Another series was synthesized and evaluated for their binding affinity to β-amyloid plaques, demonstrating that modifications at the 2- and 6-positions significantly impact activity. nih.gov These efforts highlight how rational analogue design based on the imidazo[1,2-b]pyridazine scaffold is a crucial tool in the quest for novel and effective drug candidates. nih.gov

Biological Activities and Therapeutic Potential of 2 Methylimidazo 1,2 B Pyridazine Analogues

Oncology Research: Kinase Inhibition

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Analogues of 2-methylimidazo[1,2-b]pyridazine have emerged as potent inhibitors of several key kinases implicated in oncogenesis.

Transforming Growth Factor-β Activated Kinase (TAK1) Inhibition in Multiple Myeloma

Transforming Growth Factor-β Activated Kinase (TAK1) is a serine/threonine kinase that has been identified as being constitutively upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer characterized by the uncontrolled proliferation of plasma cells. nih.gov This makes TAK1 an attractive therapeutic target. Recent studies have led to the discovery of 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines that inhibit TAK1 at nanomolar concentrations. nih.gov

Researchers have found that substituting the C6 position of the imidazo[1,2-b]pyridazine (B131497) core with a morpholine or piperazine group enhances kinase inhibition. nih.gov A lead compound, designated as compound 26, which features a 6-substituted morpholine, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 55 nM against TAK1. nih.gov This was significantly more potent than the known TAK1 inhibitor, takinib, which had an IC₅₀ of 187 nM under similar conditions. nih.govrsc.org Furthermore, these compounds, including compound 26, effectively inhibited the growth of multiple myeloma cell lines MPC-11 and H929, with GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values as low as 30 nM. nih.govrsc.org The introduction of a methyl group at the 2-position of the imidazo[1,2-b]pyridazine core was hypothesized to potentially reduce activity by sterically hindering hydrogen bonding, a concept explored in the design of these inhibitors. nih.gov

CompoundTargetActivity (IC₅₀/GI₅₀)Cell LineSource
Compound 26TAK1 (enzymatic)55 nM (IC₅₀)N/A nih.gov
Compound 26 AnalogsCell GrowthAs low as 30 nM (GI₅₀)MPC-11, H929 nih.govrsc.org
TakinibTAK1 (enzymatic)187 nM (IC₅₀)N/A nih.govrsc.org

Bruton's Tyrosine Kinase (BTK) Inhibition in B-cell Malignancies

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway, playing a central role in the survival, proliferation, and migration of malignant B-cells. nih.gov This makes it a key target for treating B-cell malignancies. nih.govnih.gov Research into covalent BTK inhibitors has led to the identification of an imidazo[1,2-b]pyridazine derivative, compound 22 (also named TM471-1), which displays potent and highly selective BTK inhibition. nih.gov

Compound 22 exhibited a potent IC₅₀ of 1.3 nM against BTK and demonstrated excellent selectivity when tested against a panel of 310 other kinases. nih.gov In a xenograft model of B-cell malignancy, the compound significantly inhibited tumor growth, leading to complete tumor regression in 7 out of 10 mice at a specific dose. nih.gov These promising preclinical results have led to the advancement of compound 22 into Phase I clinical trials. nih.gov

CompoundTargetActivity (IC₅₀)Key FindingSource
Compound 22 (TM471-1)BTK1.3 nMAdvanced to Phase I clinical trials nih.gov

Potential for Inhibition of Other Kinases (e.g., JAK2, CDK, VEGFR2, p38 MAP Kinase)

The versatile imidazo[1,2-b]pyridazine scaffold has been utilized to develop inhibitors for a range of other kinases involved in cancer and inflammatory diseases.

p38 MAP Kinase: A structure-based design approach led to the identification of imidazo[1,2-b]pyridazine derivatives as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov One particular compound, N-oxide 16, effectively inhibited p38 MAP kinase and the production of lipopolysaccharide (LPS)-induced TNF-α in human monocytic THP-1 cells. nih.gov It also showed significant efficacy in a rat model of collagen-induced arthritis. nih.gov

Cyclin-Dependent Kinase (CDK): Substituted imidazo[1,2-b]pyridazine compounds have been reported as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.netresearchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): The scaffold has been used to develop dual inhibitors of c-Met and VEGFR2, both of which are important targets in angiogenesis and tumor growth. researchgate.netresearchgate.net

Janus Kinase 2 (JAK2): Imidazo[1,2-b]pyridazin-8-amine kinase inhibitors have been identified with high selectivity for the JAK2 mutant, which is implicated in several myeloproliferative disorders. researchgate.net

Neuropharmacology and Central Nervous System Agents

Beyond oncology, analogues of this compound have shown significant promise as modulators of ion channels and as potential treatments for neurological disorders such as epilepsy.

Voltage-Gated Calcium Channel Modulation (e.g., hCav3.1 Blockers)

Certain derivatives of 2-phenylimidazo[1,2-b]pyridazine (B3348742) have been identified as blockers of human (h) Cav3.1 T-type voltage-gated calcium channels. nih.gov These channels are implicated in conditions like absence seizures. Two specific compounds, 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2), have demonstrated this blocking activity. nih.gov Molecular modeling studies suggest that the binding modes of DM1 and DM2 to hCav3.1 channels are similar to that of the known selective Cav3.1 blocker Z944, providing a basis for future optimization of this class of compounds. nih.gov

Anti-Seizure and Antiepileptic Effects in in vivo Models

The calcium channel blocking activity of imidazo[1,2-b]pyridazine derivatives translates to significant anti-seizure effects in preclinical models. The compounds DM1 and DM2 were evaluated in two different in vivo models of epilepsy: mice treated with pentylenetetrazol (a seizure-inducing chemical) and DBA/2 mice, which are susceptible to audiogenic (sound-induced) seizures. nih.gov

In both models, DM1 and DM2 exhibited potent anti-seizure effects. nih.gov Additionally, they showed significant neuroprotective activity in vitro by reducing the release of reactive oxygen species in rat brain glioma cells, suggesting a dual mechanism of action. nih.gov The pentylenetetrazol (PTZ) test is a common method for the initial screening of compounds for potential anticonvulsant activity. researchgate.net

CompoundActivityIn Vivo ModelAdditional FindingSource
DM1Potent anti-seizure effectsPentylenetetrazol-induced seizures (mice), Audiogenic seizures (DBA/2 mice)In vitro neuroprotective activity nih.gov
DM2Potent anti-seizure effectsPentylenetetrazol-induced seizures (mice), Audiogenic seizures (DBA/2 mice)In vitro neuroprotective activity nih.gov

Analgesic, Anti-inflammatory, and Antipyretic Properties

The imidazo[1,2-b]pyridazine scaffold is a recognized pharmacophore with demonstrated anti-inflammatory properties. nih.gov Research into related pyridazine-based molecules has further substantiated the potential of this chemical class in addressing inflammation and related symptoms.

Tricyclic pyridazinone-based molecules, which share a core structural motif with imidazo[1,2-b]pyridazines, have been shown to exhibit not only anti-inflammatory effects but also analgesic and antipyretic activities to varying degrees. nih.gov For instance, the dehydrogenation and full aromatization of 4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone led to the formation of 5H-indeno[1,2-c]-3(2H)-pyridazinone and 5H-indeno[1,2-c]pyridazine, respectively, both of which demonstrated anti-inflammatory activity. nih.gov Further chemical modifications, such as the oxidation of the methylene (B1212753) group at the C-5 position or isomerization, resulted in compounds that maintained anti-inflammatory activity comparable to that of acetylsalicylic acid (ASA). nih.gov

In a more direct investigation of imidazo[1,2-b]pyridazine derivatives, a series of compounds were discovered to be potent inhibitors of IKKβ, a key enzyme in the inflammatory pathway. nih.gov The optimization of these derivatives led to the identification of compounds with significant in vivo activity in suppressing TNFα production, a critical mediator of inflammation. These compounds proved to be effective in animal models of collagen-induced arthritis, highlighting their therapeutic potential for inflammatory diseases. nih.gov

Table 1: Investigated Pyridazine (B1198779) Derivatives with Analgesic, Anti-inflammatory, and Antipyretic Potential

Compound Class Specific Derivatives Observed Activities Reference
Tricyclic Pyridazinones 5H-indeno[1,2-c]-3(2H)-pyridazinone, 5H-indeno[1,2-c]pyridazine Anti-inflammatory, Analgesic, Antipyretic nih.gov
Imidazo[1,2-b]pyridazines Optimized IKKβ inhibitors Anti-inflammatory (in arthritis models) nih.gov

Anticonvulsant and Antispasmodic Activities

The structural framework of imidazo[1,2-b]pyridazine has been explored for its potential in the management of seizure disorders. Analogues of this scaffold have demonstrated anticonvulsant properties in various preclinical studies.

Research into related imidazole (B134444) and pyridazine derivatives has provided evidence for their activity against convulsions. For example, imidazo[4,5-c]pyridazine and 1H-imidazo[4,5-d]pyridazine analogues of a known anticonvulsant purine (B94841) were synthesized and evaluated for their anticonvulsant effects. nih.gov While these specific analogues were found to be less potent than the parent compound in a maximal electroshock-induced seizure model in rats, their investigation underscores the interest in this chemical space for anticonvulsant drug discovery. nih.gov

Furthermore, a series of novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones were synthesized and assessed for their anticonvulsant potential. researchgate.net Several of these compounds provided significant protection against maximal electroshock-induced seizures. Notably, 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione, 1-[2-hydroxy-3-piperazin1-yl-propyl)-1,2-dihydro-pyridazine-3,6-dione, and 1-[2-hydroxy-3-imidazol-1-yl-propyl)-1,2-dihydro-pyridazine-3,6-dione were among the most effective in this assay. researchgate.net However, these compounds were not effective in the subcutaneous pentylenetetrazole seizure threshold test. researchgate.net

Table 2: Investigated Imidazo-pyridazine Analogues with Anticonvulsant Activity

Compound Class Specific Derivatives Anticonvulsant Activity Reference
Imidazo-pyridazine Analogues 3H-Imidazo[4,5-c]pyridazines, 1H-Imidazo[4,5-d]pyridazines Less potent than reference compound in MES test nih.gov
1,2-Dihydro-pyridazine-3,6-diones 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione, 1-[2-hydroxy-3-piperazin1-yl-propyl)-1,2-dihydro-pyridazine-3,6-dione, 1-[2-hydroxy-3-imidazol-1-yl-propyl)-1,2-dihydro-pyridazine-3,6-dione Protection against MES-induced seizures researchgate.net

Agents for Sleeping Disorders

The imidazo[1,2-b]pyridazine scaffold has been identified as a promising framework for the development of agents targeting sleep disorders. A comprehensive review of this chemical class highlights its potential in this therapeutic area. nih.gov

The mechanism of action for some of these compounds involves their interaction with central benzodiazepine (B76468) (Bz) receptors. A range of substituted imidazo[1,2-b]pyridazines have been synthesized and shown to be potent ligands for these receptors on rat brain membranes. nih.gov Further studies conducted in the presence and absence of gamma-aminobutyric acid (GABA) suggest that these compounds act as full receptor agonists. nih.gov This is significant as benzodiazepine receptor agonists are a well-established class of drugs used to treat insomnia and other sleep disturbances. The agonist activity of these 2-phenyl (and substituted phenyl) imidazo[1,2-b]pyridazines is in line with the established models of benzodiazepine receptor ligands. nih.gov

Anti-Infective and Antiparasitic Applications

The versatile imidazo[1,2-b]pyridazine scaffold has also been investigated for its potential in combating a variety of infectious and parasitic diseases.

Antifilarial Activity Against Filarial Parasites (Brugia pahangi, Acanthocheilonema viteae)

Antifungal Efficacy Against Phytopathogenic Fungi

Derivatives of imidazo[1,2-b]pyridazine have demonstrated significant potential as antifungal agents, particularly against fungi that are pathogenic to plants. A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their ability to inhibit the growth of nine different phytopathogenic fungi using the mycelium growth rate method. researchgate.net

The results of these in vitro bioassays indicated that many of the synthesized compounds exhibited excellent and broad-spectrum antifungal activities. researchgate.net Notably, compounds designated as 4a, 4c, 4d, 4l, and 4r were found to be 1.9 to 25.5 times more potent than the commercial fungicide hymexazol (B17089) against several fungal strains, including Corn Curvalaria Leaf Spot (Curvularia lunata), Alternaria alternata, Pyricularia oryzae, and Alternaria brassicae. researchgate.net Structure-activity relationship analysis revealed that the antifungal efficacy was significantly influenced by the nature of the substituents on both the benzene (B151609) and pyridazine rings. nih.govresearchgate.net

Table 3: Potent Antifungal Imidazo[1,2-b]pyridazine Derivatives

Compound Fungal Strains Inhibited Potency vs. Hymexazol Reference
4a, 4c, 4d, 4l, 4r Corn Curvalaria Leaf Spot, Alternaria alternata, Pyricularia oryzae, Alternaria brassicae 1.9-25.5 times more potent researchgate.net

Anti-trypanosomal Activity (Trypanosoma brucei brucei)

The imidazo[1,2-b]pyridazine scaffold is considered a privileged structure in medicinal chemistry, with documented antiparasitic activities. nih.gov While specific studies on this compound analogues against Trypanosoma brucei brucei are limited, research on related heterocyclic structures highlights the potential of this chemical class in the development of new anti-trypanosomal agents.

Human African trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei, remains a significant health concern in sub-Saharan Africa. sigmaaldrich.com The limitations of current treatments, including drug resistance and severe side effects, necessitate the discovery of novel therapeutic agents. sigmaaldrich.com One approach has been the development of imidamide analogues designed to selectively target the parasite's P2 membrane transporter protein. sigmaaldrich.com In one such study, a di-imidamide analogue demonstrated high potency with a 50% inhibitory concentration (IC50) of 1 nM, selectively inhibiting the growth of trypanosome cells without affecting mammalian cell viability. sigmaaldrich.com This compound was found to act by suppressing tubulin polymerization in T. brucei cells. sigmaaldrich.com

Another research avenue has focused on a diverse set of sulfonyl fluoride (B91410) probes, which were screened against Trypanosoma brucei brucei. This screening identified four probes with sub-micromolar anti-trypanosomal activity. These findings, along with the recognized antiparasitic potential of the broader imidazo[1,2-b]pyridazine class, suggest that a more focused investigation into this compound analogues could yield promising candidates for the treatment of trypanosomiasis.

General Antimicrobial and Antiviral Properties

The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, known to be a nucleus for molecules with a variety of biological activities, including antibacterial and antiviral properties. nih.gov

In the realm of antiviral research, specific derivatives of this compound have demonstrated notable activity against certain viruses. For instance, compounds such as 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine have been identified as inhibitors of the replication of the varicella-zoster virus (VZV). Furthermore, other analogues, namely 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine, act as potent inhibitors of human cytomegalovirus (HCMV) replication in vitro.

While the broader imidazo[1,2-b]pyridazine class is noted for antibacterial action, specific research detailing the general antibacterial spectrum of this compound analogues is an area requiring further investigation. nih.gov

Anti-tuberculosis Potential

In the search for new treatments for tuberculosis, a series of novel imidazo[1,2-b]pyridazine derivatives incorporating a benzohydrazide (B10538) linker has been synthesized and evaluated. These compounds were tested for their in-vitro activity against Mycobacterium tuberculosis H37Rv using the microplate Alamar blue assay (MABA). The results demonstrated that these analogues exhibit potent anti-tubercular activity, with many showing efficacy greater than or equivalent to standard drugs like pyrazinamide (B1679903) and ciprofloxacin.

Several compounds from the synthesized series (designated 6c, 6d, 6f, 6g, 6i, 6j, and 6k) were particularly potent, showing a Minimum Inhibitory Concentration (MIC) of 1.6 μg/mL. Other derivatives displayed MIC values of 3.125 μg/mL and 6.25 μg/mL, which are comparable to the standard drugs used in the study.

In Vitro Anti-tubercular Activity of Imidazo[1,2-b]pyridazine-Benzohydrazide Derivatives (6a-l)
CompoundMIC (μg/mL) vs. M. tuberculosis H37Rv
6c, 6d, 6f, 6g, 6i, 6j, 6k1.6
6b, 6e, 6h, 6l3.125
6a6.25
Pyrazinamide (Standard)3.125
Ciprofloxacin (Standard)3.125
Streptomycin (Standard)6.25

Other Emerging Biological Activities

Beyond their antimicrobial effects, analogues of this compound are being explored for other significant biological activities, particularly in the context of neurodegenerative diseases and inflammation.

Anti-amyloidogenesis Agents for Neurodegenerative Diseases (e.g., Aβ Plaques)

A key pathological hallmark of Alzheimer's disease is the accumulation of β-amyloid (Aβ) plaques in the brain. The development of ligands that can bind to these plaques is crucial for diagnostic imaging techniques like Positron Emission Tomography (PET). A series of imidazo[1,2-b]pyridazine derivatives has been synthesized and assessed for their ability to bind to synthetic Aβ₁₋₄₀ aggregates. nih.gov

The binding affinities of these compounds varied, with Kᵢ values ranging from 11.0 nM to over 1000 nM, depending on the substitutions at the 2- and 6-positions of the heterocyclic core. nih.gov One of the most promising compounds, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a high binding affinity with a Kᵢ value of 11.0 nM, marking it as a potentially valuable candidate for developing novel radiotracers for imaging Aβ plaques. nih.gov

Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to Aβ Plaques
CompoundBinding Affinity (Ki, nM)
2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine11.0

Neuroprotective Effects Against Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Research has shown that certain substituted imidazo[1,2-b]pyridazine compounds can mediate the effects of oxidative stress. researchgate.net Studies involving the human neuroblastoma cell line IMR-32 have indicated that these compounds can play a role in pathways related to oxidative stress, suggesting a potential neuroprotective mechanism. researchgate.net This activity is linked to their broader anti-inflammatory properties within the central nervous system.

Inhibition of Prostaglandin (B15479496) Biosynthesis

Prostaglandins are key mediators of inflammation, and their synthesis is dependent on the cyclooxygenase (COX) enzymes. The inhibition of these enzymes, particularly COX-2 which is induced during inflammation, is a major target for anti-inflammatory drugs. Substituted imidazo[1,2-b]pyridazine compounds have been shown to inhibit pro-inflammatory enzymes. researchgate.net

In studies using primary rat microglial cells stimulated with lipopolysaccharide (LPS), specific imidazo[1,2-b]pyridazine derivatives significantly inhibited the LPS-induced expression of COX-2. researchgate.net This demonstrates a direct mechanism by which these compounds can exert anti-inflammatory effects through the inhibition of prostaglandin biosynthesis. researchgate.net This activity, coupled with their ability to reduce nitric oxide release, underscores their potential as anti-inflammatory and neuroprotective agents. researchgate.net

Structure Activity Relationship Sar and Molecular Mechanisms of Action for 2 Methylimidazo 1,2 B Pyridazine Derivatives

Elucidation of Key Pharmacophoric Features of the Imidazo[1,2-b]pyridazine (B131497) Core

The imidazo[1,2-b]pyridazine core is considered a privileged structure in drug discovery. nih.gov Its fundamental structure is crucial for binding to various biological targets, often through specific hydrogen bond interactions. For instance, in the context of Tyrosine Kinase 2 (Tyk2) inhibition, the imidazo[1,2-b]pyridazine core interacts with the hinge region of the kinase. This interaction is characterized by hydrogen bonds forming between the N1 of the imidazo[1,2-b]pyridazine core and the NH of Val690, and between the C8 methylamino NH and the carbonyl of Val690. nih.gov This dual hydrogen bond network is a key pharmacophoric feature that anchors the molecule within the kinase's binding pocket. nih.gov

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifications to the substituents on the imidazo[1,2-b]pyridazine core have a profound impact on the biological activity, selectivity, and pharmacokinetic properties of the resulting derivatives.

Substitutions at positions 2, 3, and 6 of the imidazo[1,2-b]pyridazine scaffold are critical in determining kinase selectivity and potency. nih.govnih.gov Research has shown that these positions are key for modulating the interaction with various kinases.

Position 2: Methylation at the 2-position of the imidazo[1,2-b]pyridazine core has been shown to improve binding affinity for DYRK1A kinase. dundee.ac.uk

Position 3: The introduction of different aryl substituents at position 3 can modulate the steric and electronic properties of the molecule, thereby affecting its interaction with the target protein kinase. nih.gov For instance, in a series of IKKβ inhibitors, optimization at the 3-position led to increased inhibitory activity. nih.gov

Position 6: Substitutions at the C6 position have been found to significantly enhance kinase inhibition. nih.gov The optimization of this position was also crucial in the development of potent IKKβ inhibitors. nih.gov

A study on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives identified several compounds as selective inhibitors for DYRKs and CLKs, with IC₅₀ values below 100 nM. nih.gov One particular compound from this study demonstrated potent inhibition of Plasmodium falciparum CLK1 (PfCLK1), DYRK1A, CLK1, and CLK4. nih.gov

The introduction of cyclic amines like morpholine (B109124) and piperazine (B1678402) at the C6 position of the imidazo[1,2-b]pyridazine core has been shown to be a successful strategy for improving both bioavailability and binding affinity. nih.gov

Morpholine, in particular, is known to enhance water solubility and metabolic stability, which can lead to improved bioavailability. nih.gov It can also increase binding affinity by forming additional hydrogen-bonding interactions with the target protein. nih.gov In the context of TAK1 kinase inhibitors, substituting the C6 position with morpholine resulted in improved kinase inhibition compared to analogs with no substitution or with a piperazine moiety at the same position. nih.gov

Piperazine-containing derivatives have also shown promise. For example, a series of imidazo[1,2-b]pyridazine derivatives with piperazine and morpholine moieties were synthesized and showed potent antimycobacterial activity. researchgate.net

The nature of the aryl substituent at position 3 of the imidazo[1,2-b]pyridazine ring is a significant determinant of target affinity. nih.gov In the development of TAK1 kinase inhibitors, having an appropriate aryl substituent at this position, in combination with a C6 substitution, was found to be crucial for achieving nanomolar concentrations of inhibition. nih.gov

For inhibitors of β-Amyloid plaques, a phenyl ring at position 2 (structurally related to position 3 in other series) was found to be important for retaining high binding affinity, as replacing it with pyridinyl or thiophenyl rings led to a significant reduction in affinity. nih.gov This highlights the specific electronic and steric requirements of the binding pocket.

In a specific series of Tyk2 JH2 inhibitors, where a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group is attached to the imidazo[1,2-b]pyridazine core, the N1-substituent on the dihydropyridine (B1217469) ring plays a critical role in both Tyk2 inhibition and cell permeability. nih.gov

A variety of alkyl, aryl, and heteroaryl groups can be tolerated as the N1-substituent while maintaining Tyk2 JH2 activity. nih.govacs.org However, a 2-pyridyl substituent was found to significantly enhance Caco-2 permeability. nih.govfigshare.com This improvement is attributed to the formation of an intramolecular hydrogen bond. nih.govresearchgate.net While an N-methyl substitution on the pyridone ring showed limited permeability, switching to a cyclopropyl (B3062369) group improved liver microsomal stability and maintained potent Tyk2 JH2 binding affinity. nih.gov

Table 1: Effect of N1-Substituent on Dihydropyridine Ring on Tyk2 Inhibition and Permeability Note: The data presented below is illustrative and based on findings from referenced studies. Specific values are part of a larger dataset in the source material.

N1-SubstituentTyk2 JH2 Binding AffinityCaco-2 PermeabilityKey Observation
MethylPotentLowLimited permeability. nih.gov
CyclopropylPotentImprovedEnhanced metabolic stability. nih.gov
2-PyridylPotentHighEnhanced permeability due to intramolecular hydrogen bonding. nih.govacs.orgfigshare.com

The antifungal properties of imidazo[1,2-b]pyridazine derivatives are significantly influenced by the substituents on both the pyridazine (B1198779) and benzene (B151609) rings. nih.govresearchgate.net A study involving a series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives demonstrated that these compounds possess broad-spectrum antifungal activities against various phytopathogenic fungi. nih.gov

The structure-activity relationship analysis revealed that the nature of the substituents on the benzene ring (attached at position 3) and the pyridazine ring (at position 6) directly affects the antifungal potency. nih.govresearchgate.net Certain compounds in the series showed significantly more potent activity than the commercial fungicide hymexazol (B17089) against several fungal strains, including Corn Curvalaria Leaf Spot and Alternaria alternate. nih.gov

Table 2: Antifungal Activity of Selected Imidazo[1,2-b]pyridazine Derivatives Note: This table is a representation of the findings and does not list all tested compounds from the source study.

CompoundSubstituent at Position 3Substituent at Position 6Relative Potency vs. Hymexazol
4aAryl groupSpecific substituent1.9-25.5 fold more potent against certain strains. nih.govresearchgate.net
4cAryl groupSpecific substituent1.9-25.5 fold more potent against certain strains. nih.govresearchgate.net
4dAryl groupSpecific substituent1.9-25.5 fold more potent against certain strains. nih.govresearchgate.net
4lAryl groupSpecific substituent1.9-25.5 fold more potent against certain strains. nih.govresearchgate.net
4rAryl groupSpecific substituent1.9-25.5 fold more potent against certain strains. nih.govresearchgate.net

Insights into Molecular Target Binding Modes

The specific interactions of 2-methylimidazo[1,2-b]pyridazine derivatives with their biological targets are fundamental to their mechanism of action. These interactions often occur within highly conserved binding pockets, and understanding them at a molecular level is key to optimizing potency and selectivity.

Analysis of ATP-Binding Site Interactions with Kinase Targets (e.g., Lys-63 in TAK1)

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent inhibitors of various kinases, often by competing with ATP for its binding site. A notable example is the inhibition of Transforming growth factor-β-activated kinase 1 (TAK1), a key signaling protein.

Molecular docking studies have provided significant insights into how these compounds bind to the ATP-binding site of TAK1. A critical interaction involves the conserved lysine (B10760008) residue, Lys-63. For instance, the oxygen atom in a cis-dimethylmorpholine substituent at the C6 position of the imidazo[1,2-b]pyridazine core has been shown to form a crucial hydrogen bond with Lys-63. This interaction is vital for the kinase inhibitory activity.

Furthermore, hydrophobic interactions play a significant role in stabilizing the ligand-protein complex. The methyl groups of the morpholine moiety can engage in favorable hydrophobic interactions with surrounding residues such as Cys-174 and Gly-45. Additionally, a hydrogen bond can form between the H2 position of the imidazo[1,2-b]pyridazine core and the backbone of Ala-107. The imidazo[1,2-b]pyridazine moiety itself typically binds to the hinge region of the kinase. Substitutions at various positions, including C2, C3, and C6, are instrumental in determining the selectivity and potency of these inhibitors.

Interacting ResidueType of InteractionContributing Moiety on Inhibitor
Lys-63 Hydrogen BondOxygen of cis-dimethylmorpholine at C6
Cys-174 HydrophobicMethyl groups of morpholine at C6
Gly-45 HydrophobicMethyl groups of morpholine at C6
Ala-107 Hydrogen BondH2 of the imidazo[1,2-b]pyridazine core

Investigation of Interaction with Voltage-Gated Calcium Channels (e.g., hCav3.1)

Beyond kinase inhibition, imidazo[1,2-b]pyridazine derivatives have been investigated as blockers of voltage-gated calcium channels, specifically the T-type calcium channel hCav3.1. Certain 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives, such as 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2), have been identified as blockers of hCav3.1 channels. nih.govrsc.org

Modeling studies of the interaction between these compounds and hCav3.1 channels suggest that their binding mode partially emulates that of Z944, a known selective blocker of hCav3.1. rsc.org This indicates that the imidazo[1,2-b]pyridazine scaffold can effectively occupy the binding pocket of the channel, leading to its inhibition. This finding opens avenues for the development of this class of compounds for conditions where T-type calcium channel activity is implicated.

Identification of Key Residues for Ligand Binding

The affinity and selectivity of imidazo[1,2-b]pyridazine derivatives for their targets are determined by specific interactions with key amino acid residues within the binding pocket.

In the context of kinase inhibition, for Tyk2 JH2, a member of the Janus kinase family, a co-crystal structure revealed two primary hydrogen bond networks. nih.gov One network forms at the hinge region, with hydrogen bonds between the C8 methylamino NH and the carbonyl of Val690, and between the N1 of the imidazo[1,2-b]pyridazine core and the NH of Val690. nih.gov A second network is located near the gatekeeper residue, involving hydrogen bonds from the C3 amide carbonyl to the NH of Lys642 and to the carbonyl of Glu688, mediated by a water molecule. nih.gov

For PIM kinases, another target class, imidazo[1,2-b]pyridazines exhibit a surprising binding mode. Instead of interacting with the kinase hinge region, they bind to the NH2-terminal lobe helix αC. This unconventional binding mode contributes to their enhanced selectivity compared to typical type I kinase inhibitors.

TargetKey Residue(s)Type of Interaction
Tyk2 JH2 Val690, Lys642, Glu688Hydrogen Bonding
PIM Kinase NH2-terminal lobe helix αCNon-hinge region binding

Structure-Metabolic Stability Relationships of Imidazo[1,2-b]pyridazine Ligands

A significant challenge in drug development is ensuring adequate metabolic stability. The imidazo[1,2-b]pyridazine scaffold has been the subject of studies aimed at improving this property through structural modifications.

A common issue with some early imidazo[1,2-b]pyridazine derivatives was poor metabolic stability. For example, certain 6-anilino imidazopyridazine-based ligands showed very low percentages of the compound remaining after a short incubation time in liver microsomes. nih.gov

Efforts to address this have focused on modifying substituents on the core scaffold. A successful strategy has been the replacement of the anilino group at the C6 position with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety. This change dramatically improved metabolic stability. The nature of the N1-substituent on the 2-oxo-1,2-dihydropyridine ring also plays a role, with various alkyl, aryl, and heteroaryl groups being tolerated.

Another key factor influencing metabolic stability is the lipophilicity of the compound, often estimated by the calculated LogP (cLogP). It is a well-established principle that decreasing cLogP can lead to improved metabolic stability. By replacing a more lipophilic group with a less lipophilic one, the susceptibility of the compound to metabolic enzymes can be reduced. For instance, the introduction of a morpholine moiety at the C6 position is a known strategy to enhance water solubility and metabolic stability. researchgate.net

The following table provides examples of how structural modifications impact the metabolic stability of imidazo[1,2-b]pyridazine derivatives in human liver microsomes (HLM).

CompoundKey Structural Feature% Remaining in HLM (10 min)
Compound 4 (analogue) 6-anilino group11%
Compound 5 (analogue) Modified anilino group with hydroxyls99%
Compound 6a (analogue) 6-(2-oxo-N1-methyl-1,2-dihydropyridin-3-yl)amino56%
Compound 6b (analogue) 6-(2-oxo-N1-cyclopropyl-1,2-dihydropyridin-3-yl)amino88%

These findings underscore the importance of strategic structural modifications to the imidazo[1,2-b]pyridazine scaffold to achieve a desirable balance of potency, selectivity, and metabolic stability.

Computational and Spectroscopic Approaches in the Research of 2 Methylimidazo 1,2 B Pyridazine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands, such as derivatives of 2-methylimidazo[1,2-b]pyridazine, to their biological targets. These methods are instrumental in understanding the specific interactions that drive molecular recognition and activity.

In the context of discovering novel kinase inhibitors, molecular docking studies have been employed to investigate the binding modes of imidazo[1,2-b]pyridazine (B131497) derivatives within the ATP-binding site of target kinases. For instance, research on TAK1 kinase inhibitors revealed that the oxygen atom in the morpholine (B109124) ring of a derivative interacts with the conserved lysine (B10760008) residue (Lys-63), a crucial interaction for kinase activity. nih.gov The methyl groups of the morpholine were also found to form favorable hydrophobic interactions with surrounding amino acid residues like Cys-174 and Lys. nih.gov

Similarly, in the development of Tyk2 JH2 inhibitors, a cocrystal structure of a 6-anilino imidazopyridazine ligand bound to Tyk2 JH2 revealed key hydrogen bonding interactions. nih.gov These included hydrogen bonds between the C8 methylamino NH and the carbonyl of Val690, and between the N1 of the imidazo[1,2-b]pyridazine core and the NH of Val690 at the hinge region. nih.gov Another set of hydrogen bonds was observed near the gatekeeper residue, involving the C3 amide carbonyl with the NH of Lys642 and the carbonyl of Glu688 via a bridging water molecule. nih.gov These detailed interaction maps, derived from computational and structural studies, are vital for the rational design of more potent and selective inhibitors.

Interactive Data Table:

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. This approach is widely used in drug discovery for activity prediction and lead optimization.

For derivatives of the imidazo[1,2-b]pyridazine scaffold, QSAR studies help in understanding how different substituents at various positions of the heterocyclic ring influence their therapeutic effects. For example, in the development of ligands for β-amyloid plaques, it was found that modifications at the 6-position of the 2-dimethylaminophenyl imidazo[1,2-b]pyridazine core were moderately tolerated, with Ki values ranging from 10 to 50 nM. nih.gov The 6-methylthio analogue demonstrated high binding affinity to Aβ plaques. nih.gov Conversely, replacing the phenyl ring with a pyridinyl or thiophenyl ring resulted in a significant reduction in binding affinity, highlighting the importance of the phenyl group for this specific activity. nih.gov

In the optimization of anti-tuberculosis agents based on the related imidazo[1,2-a]pyridine (B132010) amide (IPA) core, it was discovered that the amide linker is crucial for activity against Mycobacterium tuberculosis. nih.gov Furthermore, the linearity and lipophilicity of the amine portion of the IPA series played a critical role in enhancing both in vitro and in vivo efficacy, as well as improving the pharmacokinetic profile. nih.gov These insights, derived from SAR and QSAR analyses, are essential for guiding the chemical synthesis of new derivatives with improved properties. nih.gov

Theoretical Calculations of Electronic Structure and Reactivity (e.g., HOMO-LUMO Distributions)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters that help in understanding a molecule's ability to donate or accept electrons, respectively. irjweb.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comaimspress.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a smaller gap indicates that the molecule is more reactive and prone to charge transfer. irjweb.comnih.gov

For instance, in a study on an imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, reflecting the molecule's chemical reactivity and the potential for intramolecular charge transfer. irjweb.com The distribution of HOMO and LUMO across the molecule can pinpoint the regions most likely to be involved in chemical reactions. The HOMO is typically localized on electron-rich parts of the molecule, while the LUMO is found on electron-deficient areas. aimspress.com These calculations provide a theoretical foundation for understanding the reaction mechanisms and designing new molecules with desired electronic properties.

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds, including derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.govirjweb.com

Interactive Data Table:

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. irjweb.com The positions of the absorption bands in the IR spectrum are characteristic of specific types of chemical bonds.

For derivatives of this compound, IR spectroscopy can confirm the presence of key functional groups introduced during synthesis. For example, the characteristic stretching vibrations for C=O (carbonyl), N-H (amine), and C-N bonds would appear at their expected frequencies, providing evidence for the successful incorporation of these groups into the final product. nih.govirjweb.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. aimspress.com

High-Resolution Mass Spectrometry (HRMS) provides a very accurate molecular weight, which can be used to confirm the elemental composition of a newly synthesized this compound derivative. nih.gov The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure, as different parts of the molecule will break off in characteristic ways upon ionization. miamioh.edu

Future Directions and Perspectives in 2 Methylimidazo 1,2 B Pyridazine Research

Development of Novel Analogues with Enhanced Pharmacological Profiles and Selectivity

A primary focus of future research will be the rational design and synthesis of novel 2-methylimidazo[1,2-b]pyridazine analogues with superior pharmacological properties. This involves modifying the core structure to improve potency, selectivity, and pharmacokinetic profiles.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions at various positions of the imidazo[1,2-b]pyridazine (B131497) ring is crucial to understanding how different functional groups influence biological activity. nih.gov For instance, the introduction of aryl or morpholine (B109124)/piperazine (B1678402) substituents at specific positions has been shown to yield potent inhibitors of kinases like TAK1. rsc.org

Selectivity Enhancement: Achieving high selectivity for the target protein over other related proteins is a major challenge. For example, researchers have successfully developed imidazo[1,2-b]pyridazine-based inhibitors of Tyk2 JH2 that demonstrate remarkable selectivity (>10,000-fold) over a large panel of other kinases. nih.gov This was achieved through strategic modifications, such as introducing a 2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group at the 6-position. nih.gov

Improving Metabolic Stability and Bioavailability: Modifications aimed at enhancing metabolic stability and oral bioavailability are critical for clinical success. For example, the introduction of a 2-pyridyl group on a 2-oxo-1,2-dihydropyridine ring in a series of Tyk2 JH2 inhibitors significantly improved Caco-2 permeability. nih.gov Similarly, another derivative, compound 15m , a potent TRK inhibitor, displayed good oral bioavailability (F = 55.26%). nih.gov

Table 1: Examples of this compound Analogues and Their Pharmacological Targets

Compound/AnalogueTargetKey Findings
Compound 22 (TM471-1) Bruton's tyrosine kinase (BTK)Potent and highly selective irreversible inhibitor (IC50 1.3 nM) with a favorable safety profile. Advanced to Phase I clinical trials. nih.gov
Compound 6 Tyk2 JH2Highly potent and selective inhibitor with excellent in vivo efficacy in a rat arthritis model. nih.gov
Compound 27f Monopolar spindle 1 (Mps1)Extremely potent and selective inhibitor with remarkable antiproliferative activity against various cancer cell lines. medchemexpress.com
Compound 26 Transforming growth factor-β activated kinase (TAK1)Potent inhibitor with an IC50 of 55 nM, showing significant anti-myeloma activity. rsc.org
O-10 Anaplastic lymphoma kinase (ALK)Effective against multiple drug-resistant ALK mutants, including the G1202R and L1196M/G1202R mutations. nih.gov
Compound 15m Tropomyosin receptor kinase (TRK)Potent inhibitor of wild-type and mutant TRK, overcoming multiple resistance mutations. nih.gov
A17 and A18 mTORShowed mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively, and exhibited anticancer effects in vivo. nih.gov

Exploration of New Therapeutic Indications for Imidazo[1,2-b]pyridazine Scaffolds

The versatility of the imidazo[1,2-b]pyridazine scaffold allows for its application across a wide range of therapeutic areas beyond its established role in oncology.

Future research will focus on exploring its potential in:

Neurodegenerative Diseases: Derivatives of imidazo[1,2-b]pyridazine are being investigated as imaging agents for β-amyloid plaques, which are hallmarks of Alzheimer's disease. nih.gov For example, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed high binding affinity to Aβ plaques. nih.gov

Inflammatory Diseases: The discovery of potent and selective inhibitors of kinases like Tyk2, which are implicated in autoimmune and inflammatory diseases, highlights the potential of this scaffold in treating conditions such as psoriasis and rheumatoid arthritis. nih.gov

Infectious Diseases: Imidazo[1,2-b]pyridazine derivatives have shown promise as inhibitors of kinases in parasites like Plasmodium falciparum and Leishmania, suggesting their potential as novel anti-parasitic agents. researchgate.netnih.gov

Other Kinase-Driven Diseases: The successful development of inhibitors for a variety of kinases, including Mps1, ALK, and TRK, suggests that the imidazo[1,2-b]pyridazine scaffold can be adapted to target other kinases involved in a multitude of diseases. nih.govmedchemexpress.comnih.gov

Integration of Advanced Synthetic Methodologies for Diversification and Library Generation

The efficient synthesis of diverse libraries of this compound analogues is essential for comprehensive SAR studies and the discovery of new lead compounds.

Future efforts will leverage advanced synthetic methodologies, including:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for the functionalization of the imidazo[1,2-b]pyridazine core, allowing for the introduction of a wide range of substituents. researchgate.net

One-Pot Syntheses: Developing efficient one-pot procedures can streamline the synthesis of complex derivatives, saving time and resources. researchgate.net

C-H Activation: Direct C-H activation strategies offer a more atom-economical approach to modifying the scaffold, avoiding the need for pre-functionalized starting materials. researchgate.net

Novel Cyclization Methods: The development of new and efficient methods for constructing the imidazo[1,2-b]pyridazine ring system itself will facilitate access to a wider range of core structures. researchgate.net For instance, the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine is a key step in the synthesis of these compounds. nih.gov

Application of Integrated Computational and Experimental Approaches for Rational Drug Design

The integration of computational modeling with experimental validation is a powerful strategy for accelerating the drug discovery process. openmedicinalchemistryjournal.comnih.gov This approach enables a more rational and targeted design of novel this compound derivatives.

Key computational tools and their applications include:

Molecular Docking: Predicting the binding mode of ligands within the active site of a target protein can guide the design of more potent and selective inhibitors. openmedicinalchemistryjournal.comrjpbr.com

Virtual Screening: In silico screening of large compound libraries can identify potential hits for further experimental evaluation, saving significant time and resources. openmedicinalchemistryjournal.com

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the molecular basis of binding and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of compounds with their biological activity, aiding in the prediction of the potency of new analogues. openmedicinalchemistryjournal.com

By combining these computational methods with experimental techniques such as X-ray crystallography and high-throughput screening, researchers can adopt a more efficient and data-driven approach to drug design. nih.govresearchgate.net

Translation of Promising this compound Derivatives to Preclinical and Clinical Development

The ultimate goal of this research is to translate promising lead compounds into clinically effective therapies. A notable example is the imidazo[1,2-b]pyridazine derivative TM471-1 , which has advanced into Phase I clinical trials for the treatment of B-cell malignancies. nih.gov

The successful progression of a compound from the laboratory to the clinic requires a rigorous preclinical development program, which includes:

In vivo Efficacy Studies: Demonstrating the therapeutic effect of the compound in relevant animal models of disease. For instance, an imidazo[1,2-b]pyridazine-based mTOR inhibitor, A17 , showed obvious anticancer effects in a nude mice xenograft model. nih.gov

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its effect on the target in the body. For example, a selective Tyk2 JH2 inhibitor demonstrated high oral exposure and bioavailability in rats. nih.gov

Toxicology and Safety Pharmacology Studies: Evaluating the potential toxicity and off-target effects of the compound to ensure its safety for human use.

The continued discovery and development of novel this compound derivatives with favorable preclinical profiles will be crucial for populating the clinical pipeline with new and effective drug candidates.

Q & A

Q. Advanced Research Focus

  • In Vitro :
    • Kinase Inhibition : Fluorescence polarization (FP) or TR-FRET assays for TYK2, c-Met, or VEGFR2 .
    • Cytotoxicity : MTT/CCK-8 assays in cancer cell lines (e.g., HepG2, A549) .
  • In Vivo :
    • Pharmacokinetics : Plasma half-life (t1/2t_{1/2}), AUC, and tissue distribution in rodent models .
    • Efficacy Models : Xenograft tumors for oncology or collagen-induced arthritis for immunology .

How do reaction parameters in multi-component syntheses impact the regioselectivity of imidazo[1,2-b]pyridazine scaffolds?

Methodological Focus
and emphasize:

  • Catalyst Choice : Dimethylformamide (DMF) as a catalyst enhances cyclization rates by stabilizing transition states .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the α-position of carbonyl groups, directing regioselectivity .
  • Temperature Control : Lower temperatures (50–70°C) reduce side reactions in imidazo[1,2-b]pyridazine formation .

What computational tools aid in predicting the bioactivity of this compound derivatives?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode prediction with TYK2 JH2 domains .
  • QSAR Modeling : Partial least squares (PLS) regression correlates substituent descriptors (e.g., Hammett σ) with IC₅₀ values .
  • ADMET Prediction : SwissADME or ADMETlab2.0 forecasts blood-brain barrier penetration and hepatotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.